molecular formula C25H28O5 B1250013 fukanefuromarin G

fukanefuromarin G

Cat. No. B1250013
M. Wt: 408.5 g/mol
InChI Key: GKKFSJKWTPVFGM-JRLFELCZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fukanefuromarin G is a furanocoumarin that is 2,3-dihydrofuro[3,2-c]coumarin substituted by methoxy group at position 7, methyl group at positions 2 and 3 (relatively trans configuration) and a 4-methyl-5-(4-methyl-2-furyl)-3(E)-pentenyl moiety at position 2. Isolated from the roots of Ferula fukanensis, it inhibits production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is an aromatic ether, a member of furans, a sesquiterpenoid and a furanocoumarin.

Scientific Research Applications

Nitric Oxide Production Inhibition

Fukanefuromarin G, along with other sesquiterpene coumarin derivatives isolated from Ferula fukanensis, has been shown to inhibit nitric oxide (NO) production. This is significant as NO production is involved in various physiological and pathological processes. These compounds, including fukanefuromarin G, inhibit NO production and inducible NO synthase (iNOS) gene expression in a murine macrophage-like cell line activated by lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-gamma) (Motai & Kitanaka, 2004).

Anti-inflammatory Potential

The sesquiterpene coumarin derivatives from Ferula fukanensis, including fukanefuromarin G, exhibit potential anti-inflammatory properties. This is indicated by their capacity to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in addition to NO and iNOS in a similar cell line model (Motai, Daikonya, & Kitanaka, 2013).

General Applications of Fumaric Acid and Related Compounds

While not directly related to fukanefuromarin G, research on fumaric acid and its esters provides context on the wider applications of related compounds. Fumaric acid is used in the treatment of psoriasis and has immunomodulatory effects. It shows potential in treating multiple sclerosis and other autoimmune diseases due to its ability to induce apoptosis in lymphocytes and inhibit specific inflammatory pathways (Moharregh-Khiabani et al., 2009). Similar pathways and mechanisms may be explored for fukanefuromarin G and related compounds.

properties

Product Name

fukanefuromarin G

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2R,3R)-7-methoxy-2,3-dimethyl-2-[(E)-4-methyl-5-(4-methylfuran-2-yl)pent-3-enyl]-3H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C25H28O5/c1-15(11-19-12-16(2)14-28-19)7-6-10-25(4)17(3)22-23(30-25)20-9-8-18(27-5)13-21(20)29-24(22)26/h7-9,12-14,17H,6,10-11H2,1-5H3/b15-7+/t17-,25-/m1/s1

InChI Key

GKKFSJKWTPVFGM-JRLFELCZSA-N

Isomeric SMILES

C[C@@H]1C2=C(C3=C(C=C(C=C3)OC)OC2=O)O[C@]1(C)CC/C=C(\C)/CC4=CC(=CO4)C

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3)OC)OC2=O)OC1(C)CCC=C(C)CC4=CC(=CO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
fukanefuromarin G
Reactant of Route 2
Reactant of Route 2
fukanefuromarin G
Reactant of Route 3
Reactant of Route 3
fukanefuromarin G
Reactant of Route 4
fukanefuromarin G
Reactant of Route 5
fukanefuromarin G
Reactant of Route 6
fukanefuromarin G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.